molecular formula C13H13F2NO3 B8191924 Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate

Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate

Cat. No.: B8191924
M. Wt: 269.24 g/mol
InChI Key: KUERUBWEHNZMOM-JTQLQIEISA-N
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Description

Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzoyl group at the 1-position and two fluorine atoms at the 4,4-positions of the pyrrolidine ring. This compound is structurally related to chiral amine catalysts, such as Methyl-(S)-1-benzyl-4,4-difluoropyrrolidine-2-carboxylate (S3), which is synthesized via reductive amination of an oxopyrrolidine intermediate (S2) in dichloromethane under inert conditions . The 4,4-difluoro substitution introduces conformational rigidity to the pyrrolidine ring, as fluorination is known to influence ring puckering dynamics .

Properties

IUPAC Name

methyl (2S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3/c1-19-12(18)10-7-13(14,15)8-16(10)11(17)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUERUBWEHNZMOM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1C(=O)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a benzoylation reaction, often using benzoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid and methanol.

    Reduction: Produces alcohols or amines depending on the reducing agent.

    Substitution: Results in the formation of new compounds with substituted functional groups.

Scientific Research Applications

Pharmacological Applications

1. Enzyme Inhibition

Research indicates that methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate acts as an inhibitor of prolyl oligopeptidase (POP), an enzyme implicated in cognitive functions and neurodegenerative diseases. POP is known to hydrolyze peptides at proline residues, influencing neuropeptide activity related to learning and memory. Inhibitors of this enzyme are being studied for their potential therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease .

2. Neuroprotective Effects

Studies have suggested that compounds similar to this compound may exhibit neuroprotective properties. These effects are attributed to the modulation of neuropeptide activity, which could help mitigate the cognitive decline associated with neurodegenerative disorders .

Synthetic Applications

1. Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further modifications that can lead to the development of new drugs targeting different biological pathways. For instance, derivatives of this compound are being explored for their potential anti-cancer properties by modifying the pyrrolidine ring .

2. Research Tool in Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a reference compound for developing new enzyme inhibitors. Researchers can compare the efficacy and potency of novel compounds against established standards like this one, facilitating drug discovery processes .

Case Studies and Research Findings

StudyFocusFindings
Wilk et al., 1983Neuropeptide HydrolysisDemonstrated the role of prolyl oligopeptidase in neuropeptide metabolism, highlighting potential therapeutic targets for cognitive disorders .
O'Leary et al., 1995Enzyme Activity in NeurodegenerationReported altered POP activity in Alzheimer's patients, suggesting that inhibitors like this compound could be beneficial .
Patent US10125097B2Derivative SynthesisDiscussed the synthesis of pyrrolidine derivatives with enhanced pharmacological activities, including those derived from this compound .

Mechanism of Action

The mechanism of action of Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Protein-Ligand Interactions: It can interact with proteins, altering their conformation and function.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic features of Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate with analogous pyrrolidine derivatives:

Compound Name 1-Position Substituent 4,4-Substituents Key Properties
This compound Benzoyl (C₆H₅CO-) Fluorine High ring rigidity due to 4,4-difluoro; electron-withdrawing benzoyl group.
Methyl-(S)-1-benzyl-4,4-difluoropyrrolidine-2-carboxylate (S3) Benzyl (C₆H₅CH₂-) Fluorine Moderate rigidity; electron-donating benzyl group enhances amine basicity.
Methyl (S)-1-benzoyl-pyrrolidine-2-carboxylate Benzoyl Hydrogen Flexible ring; lower metabolic stability compared to fluorinated analogs.
Methyl (S)-1-benzyl-pyrrolidine-2-carboxylate Benzyl Hydrogen Flexible ring; used as a precursor in chiral catalyst synthesis.

Key Observations:

  • Ring Conformation : The 4,4-difluoro substitution reduces pseudorotation (flexibility) of the pyrrolidine ring. Cremer and Pople’s puckering coordinates (q, φ) predict that fluorination increases the amplitude (q) of puckering, stabilizing specific conformations critical for enantioselective catalysis .

Biological Activity

Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate, with the CAS number 1318130-03-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₃H₁₃F₂N₁O₃
  • Molecular Weight : 269.24 g/mol
  • Structure : The compound features a pyrrolidine ring with difluoromethyl and benzoyl substituents, contributing to its unique biological profile.

Biological Activity

This compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies have shown that the compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, thus offering potential therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production
AntitumorCytotoxicity against cancer cell lines
NeuroprotectiveReduction of oxidative stress in neuronal cells

Case Study 1: Anti-inflammatory Mechanism

A study published in Analytical Science Journals explored the anti-inflammatory effects of related compounds. The findings indicated that this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a robust anti-inflammatory mechanism that warrants further investigation for therapeutic applications in conditions like arthritis and other inflammatory disorders .

Case Study 2: Antitumor Activity

In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxic effects. The IC50 values were determined using MTT assays, revealing potent activity against breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Case Study 3: Neuroprotective Properties

Research focusing on neuroprotection highlighted that this compound could mitigate oxidative stress-induced cell death in neuronal cultures. The study utilized reactive oxygen species (ROS) assays to demonstrate that treatment with this compound reduced ROS levels significantly compared to control groups .

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